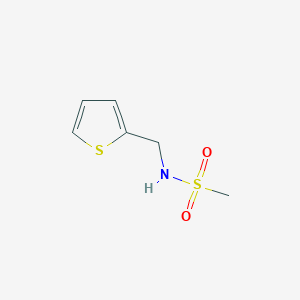
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
“N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound . It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .
Synthesis Analysis
The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones has been optimized. The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones . The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium .Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, playing a crucial role in different biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been shown to improve lipophilic pharmacokinetic properties .
Result of Action
Similar compounds have shown moderate anti-proliferative activities against various human tumor cell lines .
Advantages and Limitations for Lab Experiments
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its potency may vary depending on the specific virus or cancer cell line being studied, and further research is needed to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine. One area of interest is the development of this compound analogs with improved antiviral and anticancer activity. Additionally, the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis warrants further investigation. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability for research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a pyrimidine derivative with a wide range of potential therapeutic applications. Its antiviral, anticancer, and anti-inflammatory properties make it a promising candidate for further research and development. While much is still unknown about its mechanism of action, its low toxicity and high solubility in water make it an attractive compound for lab experiments. Further research on this compound and its analogs may lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine has been extensively studied for its antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and hepatitis B virus. It has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3S/c1-11-5-3-4(7(8,9)10)12-6(13-5)14-2/h3H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXLWBUAPNCQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185806 | |
| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339019-60-2 | |
| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339019-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![methyl 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]benzenecarboxylate](/img/structure/B3129180.png)
![N-[(2-fluorobenzyl)oxy]urea](/img/structure/B3129183.png)
![[(2-Chloro-6-fluorophenyl)methoxy]urea](/img/structure/B3129186.png)



![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)

![ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate](/img/structure/B3129261.png)
![Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B3129268.png)